molecular formula C13H10ClN3 B097396 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 16019-34-4

7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B097396
CAS No.: 16019-34-4
M. Wt: 243.69 g/mol
InChI Key: KMWWCJXJJNHTQL-UHFFFAOYSA-N
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Description

7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system with a benzyl group at the 7-position and a chlorine atom at the 4-position.

Mechanism of Action

Target of Action

It’s known that 4-chloro-7h-pyrrolo[2,3-d]pyrimidine, a related compound, is used in the synthesis of kinase inhibitors . Kinases are proteins that play a crucial role in signal transduction pathways, regulating cellular activities such as cell division, metabolism, and cell death .

Mode of Action

Chemically, 4-chloro-7h-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and suzuki coupling reactions . These reactions could potentially influence its interaction with its targets.

Biochemical Pathways

Kinases are involved in numerous cellular pathways, including signal transduction, cell cycle regulation, and apoptosis .

Pharmacokinetics

It has been noted that the compound has high gastrointestinal absorption and is bbb permeant . . These properties could potentially impact its bioavailability and interaction with other drugs.

Result of Action

Given its potential role in the synthesis of kinase inhibitors, it may influence cellular processes regulated by kinases, such as cell division, metabolism, and apoptosis .

Action Environment

The action of 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be influenced by various environmental factors. For instance, it is recommended to be stored in an inert atmosphere at 2-8°C . Furthermore, its solubility can be influenced by the solvent used, with better solubility observed in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. The next step involves converting this intermediate to 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is finally chlorinated to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phosphorus oxychloride for chlorination, potassium osmate hydrate and sodium periodate for oxidation, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrrolo[2,3-d]pyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the benzyl group at the 7-position and the chlorine atom at the 4-position gives this compound unique chemical properties and reactivity. These structural features enhance its potential as a pharmaceutical intermediate and its effectiveness in various scientific research applications .

Properties

IUPAC Name

7-benzyl-4-chloropyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c14-12-11-6-7-17(13(11)16-9-15-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWWCJXJJNHTQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2N=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569786
Record name 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16019-34-4
Record name 4-Chloro-7-(phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16019-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (250 mg/1.63 mmol) in 12 mL of DMF was added 676 mg (4.89 mmol) of potassium carbonate and the resulting mixture stirred at room temperature for 20 min. Benzylchloride (310 mg/2.45 mmol) was added and the new mixture stirred at room temperature for 24 h then filtered, concentrated and the residue purified by silica gel chromatography (3:1 hexanes/ethyl acetate) affording 318 mg (80%) of the title compound. LRMS: 244.1 (M+1).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
676 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
310 mg
Type
reactant
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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